PPARδ Agonist Activity of a 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-ylmethyl Ether Derivative
A derivative incorporating the 5-(4-bromophenyl)-1,2,4-oxadiazol-3-ylmethyl ether substructure demonstrated EC50 = 790 nM for human PPARδ agonism in a CV-1 cell-based reporter assay [1]. This quantitative activity establishes the bromophenyl-oxadiazole fragment as a competent scaffold for nuclear receptor modulation. The specific 4-bromo substitution pattern likely contributes to productive hydrophobic and halogen-bonding interactions within the PPARδ ligand-binding domain.
| Evidence Dimension | PPARδ agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 790 nM |
| Comparator Or Baseline | No direct comparator reported; baseline is vehicle control. |
| Quantified Difference | Not applicable |
| Conditions | CV-1 cell-based reporter gene assay; human PPARδ receptor |
Why This Matters
This demonstrates that the 5-(4-bromophenyl)-1,2,4-oxadiazole substructure can be elaborated into biologically active molecules targeting therapeutically relevant nuclear receptors, supporting its use in metabolic disease and inflammation research programs.
- [1] BindingDB. BDBM50103947: 3-(4-((5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)-2-isopropoxypropanoic acid. EC50 = 790 nM for human PPARδ. CHEMBL310962. View Source
